

Unveiling the Target Landscape of AZ191: A Mass Spectrometry-Based Comparative Guide

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Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DYRK1B inhibitor **AZ191** with other alternatives, supported by experimental data from mass spectrometry-based target validation studies. We delve into the specifics of its target profile, off-target effects, and the methodologies employed to elucidate these interactions.

AZ191 is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in cancer cell cycle regulation and survival. [1] Understanding the complete target profile of kinase inhibitors like **AZ191** is paramount for predicting their therapeutic efficacy and potential side effects. Mass spectrometry-based proteomics has emerged as a powerful, unbiased tool for defining the on- and off-target interactions of small molecules within the complex cellular environment.

In Vitro Selectivity Profile of AZ191

Initial characterization of **AZ191**'s selectivity was performed using in vitro kinase assays. These assays measure the direct inhibition of purified enzymes, providing a foundational understanding of a compound's potency and specificity.

Table 1: In Vitro IC50 Values for **AZ191** Against DYRK Family Kinases

Kinase	IC50 (nM)	Fold Selectivity vs. DYRK1B
DYRK1B	17	1
DYRK1A	88	5.2
DYRK2	1890	111.2

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[\[1\]](#)

Further in vitro screening of **AZ191** against a panel of over 400 kinases using the Kinomescan™ platform revealed a limited number of off-targets at a concentration of 1 µM. This suggests a relatively high degree of selectivity for the DYRK family under these conditions.

Table 2: Off-Target Kinase Hits for **AZ191** at 1 µM in Kinomescan™ Assay

Off-Target Kinase
CIT
DRAK1
DYRK1A
MEK5
MKNK2
PRKD2
RPS6KA4
YSK4

Data sourced from the Chemical Probes Portal.[\[2\]](#)

Comparison with an Alternative DYRK1B Inhibitor: EHT 5372

To provide a comparative perspective, we examine the in vitro selectivity profile of EHT 5372, another potent inhibitor of the DYRK family.

Table 3: In Vitro IC50 Values for EHT 5372

Kinase	IC50 (nM)
DYRK1A	0.22
DYRK1B	0.28
DYRK2	10.8
DYRK3	93.2
CLK1	22.8
CLK2	88.8
CLK4	59.0
GSK-3 α	7.44
GSK-3 β	221

Data sourced from MedChemExpress.[\[3\]](#)

While both **AZ191** and EHT 5372 are potent DYRK1B inhibitors, their selectivity profiles across the broader kinome show distinct differences, highlighting the importance of comprehensive profiling.

Mass Spectrometry-Based Target Validation in a Cellular Context

While in vitro assays are informative, they do not fully recapitulate the complexities of the cellular environment where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence a drug's target engagement. Mass spectrometry-based proteomics techniques, such as chemical proteomics and thermal proteome profiling (TPP), provide a more physiologically relevant assessment of a compound's targets directly in cells or cell lysates.

Unfortunately, to date, a comprehensive, unbiased proteome-wide target deconvolution of **AZ191** in a cellular context using these advanced mass spectrometry methods has not been published. Such a study would be invaluable for a complete understanding of its mechanism of action and potential polypharmacology.

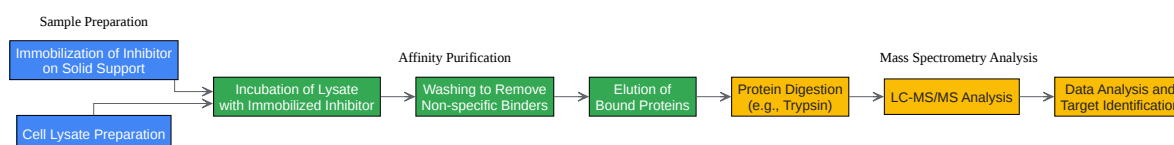
In the absence of direct cellular data for **AZ191**, we present the general experimental workflows for two of the most powerful techniques used for this purpose.

Experimental Protocols

Chemical Proteomics for Kinase Inhibitor Target Identification

This method utilizes an immobilized version of the kinase inhibitor to capture its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.

Workflow:



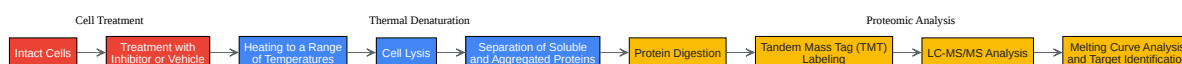
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Chemical Proteomics Workflow

Thermal Proteome Profiling (TPP) for Target Engagement

TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability. This change in stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.

Workflow:

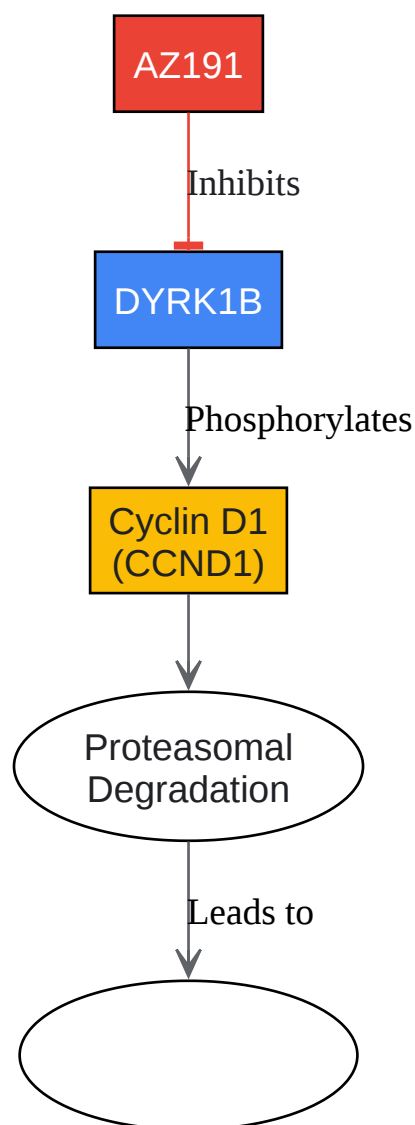


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Thermal Proteome Profiling Workflow

Signaling Pathway of DYRK1B

AZ191 exerts its cellular effects by inhibiting the kinase activity of DYRK1B. One of the key substrates of DYRK1B is Cyclin D1 (CCND1), a crucial regulator of the G1/S phase transition in the cell cycle. DYRK1B phosphorylates CCND1, leading to its degradation and subsequent cell cycle arrest.



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DYRK1B Signaling Pathway

Conclusion and Future Directions

AZ191 is a potent and selective inhibitor of DYRK1B in vitro. While initial kinase panel screening suggests a favorable selectivity profile, a comprehensive and unbiased validation of its targets in a cellular context using mass spectrometry-based proteomics is currently lacking in the public domain. Such studies are crucial for a complete understanding of **AZ191**'s mechanism of action and for predicting its therapeutic window. The experimental workflows for chemical proteomics and thermal proteome profiling outlined here provide a roadmap for future investigations that will undoubtedly shed more light on the full spectrum of **AZ191**'s cellular

interactions and solidify its potential as a valuable research tool and therapeutic candidate. Researchers are encouraged to utilize these powerful proteomic techniques to generate the much-needed cellular target engagement data for **AZ191** and other DYRK1B inhibitors.

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